[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol
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Overview
Description
[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol is an organic compound characterized by its complex structure, which includes multiple methyl groups and a nitrophenyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol typically involves the condensation of 2,4,6-trimethylbenzaldehyde with 4-nitrophenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its hydrazone moiety can interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitrophenyl group suggests possible applications in the development of anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its aromatic structure and potential for forming colored compounds.
Mechanism of Action
The mechanism of action of [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylphenol: Similar in structure but lacks the hydrazone and nitrophenyl groups.
4-nitrophenylhydrazine: Contains the nitrophenylhydrazine moiety but lacks the trimethylphenyl group.
2,4,6-trimethylbenzaldehyde: Precursor in the synthesis of the target compound, lacks the hydrazone and nitrophenyl groups.
Uniqueness
The uniqueness of [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the hydrazone and nitrophenyl groups allows for diverse applications in various fields of research.
Properties
IUPAC Name |
[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-8-12(2)17(10-21)13(3)16(11)9-18-19-14-4-6-15(7-5-14)20(22)23/h4-9,19,21H,10H2,1-3H3/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVMJIDGTKKQBA-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1CO)C)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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